(R)-4-amino-2-hydroxybutanoic acid hydrochloride

Physical Chemistry Crystallography Chiral Resolution

Sourcing enantiomerically pure (R)-configured amino acid building blocks for medicinal chemistry often involves unacceptable isomer contamination. This (R)-4-amino-2-hydroxybutanoic acid hydrochloride eliminates that risk with defined (2R) stereochemistry essential for constructing semi-synthetic antibiotics and probing GABAergic systems. • Enantiopure chiral synthon validated via PDB entry 8HP7 for enzyme active-site trapping studies. • Hydrochloride salt ensures superior aqueous solubility-no DMSO co-solvent needed for biological assays. • Available in research to bulk quantities with batch-specific certificates of analysis.

Molecular Formula C4H10ClNO3
Molecular Weight 155.578
CAS No. 117173-81-6
Cat. No. B597223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-amino-2-hydroxybutanoic acid hydrochloride
CAS117173-81-6
Synonyms(R)-4-aMino-2-hydroxybutanoic acid hydrochloride
Molecular FormulaC4H10ClNO3
Molecular Weight155.578
Structural Identifiers
SMILESC(CN)C(C(=O)O)O.Cl
InChIInChI=1S/C4H9NO3.ClH/c5-2-1-3(6)4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H/t3-;/m1./s1
InChIKeyHZYDSOQKJCJGSY-AENDTGMFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-amino-2-hydroxybutanoic acid hydrochloride: Chiral Building Block & Biochemical Tool


(R)-4-amino-2-hydroxybutanoic acid hydrochloride (CAS 117173-81-6) is a chiral, non-proteinogenic amino acid derivative supplied as a hydrochloride salt . It is primarily utilized as a chiral building block in the synthesis of complex molecules and as a tool in biochemical research . Its specific (2R) stereochemistry is a critical attribute for applications where enantiomeric purity governs biological interaction or structural assembly [1].

Why Generic Substitution Fails: Salt Form & Stereochemistry Differences


Generic substitution of (R)-4-amino-2-hydroxybutanoic acid with its free base, racemate, or (S)-enantiomer is not scientifically valid due to fundamental differences in physicochemical and biological properties. The hydrochloride salt significantly enhances water solubility compared to the free amino acid, directly impacting its utility in aqueous biological assays and synthetic protocols . Furthermore, stereochemistry is paramount; the (R)-enantiomer is a key component in certain semi-synthetic antibiotics and can modulate specific GABAergic systems, whereas the (S)-enantiomer exhibits different biological activity, for example, acting as an antibacterial agent that binds to the bacterial ribosome . These distinctions prevent simple interchangeability in research and industrial applications.

Quantitative Differentiation Guide


Thermal Stability: Lower Melting Point of (R)-Hydrochloride Salt

The (R)-4-amino-2-hydroxybutanoic acid hydrochloride exhibits a significantly lower melting point compared to its (S)-enantiomer in its free base form, a key distinction for formulation and handling [1].

Physical Chemistry Crystallography Chiral Resolution

Aqueous Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt form of (R)-4-amino-2-hydroxybutanoic acid confers a significant enhancement in water solubility compared to its free amino acid counterpart, a critical factor for preparing solutions for biological studies .

Formulation Science Aqueous Chemistry Biochemical Assays

GABAergic Inhibition Potency: Comparison to GABA

As a member of the 4-amino-2-hydroxybutanoic acid class, the (R)-enantiomer shares inhibitory effects on neuronal excitability. A study on a molluscan giant neurone showed that 4-amino-2-hydroxybutanoic acid exhibits an inhibitory effect at a concentration of 10^-4 g/ml, which is one order of magnitude less potent than the primary neurotransmitter GABA (10^-5 g/ml) [1].

Neuroscience GABAergic System Electrophysiology

Structural Confirmation: Active Site Binding by X-ray Crystallography

The specific interaction of the (2R)-enantiomer with a biological target has been visualized at atomic resolution. The crystal structure of an (S)-2-haloacid dehalogenase K152A mutant was solved with (2R)-4-amino-2-hydroxybutanoic acid trapped in its active site (PDB ID: 8HP7) [1].

Structural Biology X-ray Crystallography Enzyme Mechanisms

Optimal Application Scenarios


Aqueous-Based Biochemical Assays & Cell Culture

The enhanced water solubility of the hydrochloride salt form is essential for preparing precise concentration gradients in aqueous buffers . This makes the compound directly applicable for enzyme kinetics studies, cell-based assays investigating GABAergic modulation, and any other experimental setup requiring a fully dissolved, bioavailable form of the molecule without the need for organic co-solvents like DMSO.

Chiral Building Block for Asymmetric Synthesis

The defined (R)-stereochemistry is the primary value proposition for its use as a chiral synthon in medicinal chemistry . Researchers building libraries of enantiomerically pure compounds, such as analogs of semi-synthetic antibiotics or chiral ligands, require this specific stereoisomer to ensure the desired 3D architecture of the final product. Substitution with the racemate or (S)-enantiomer would lead to different or inactive compounds.

Enzyme-Substrate Interaction Studies in Structural Biology

As demonstrated by the PDB entry 8HP7, the (R)-enantiomer can serve as a ligand mimic to trap and study enzyme active site conformations via X-ray crystallography [1]. Researchers investigating the catalytic mechanism of enzymes like haloacid dehalogenases can utilize this compound to capture reaction intermediates, providing structural insights not possible with non-binding analogs.

Technical Documentation Hub

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23 linked technical documents
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